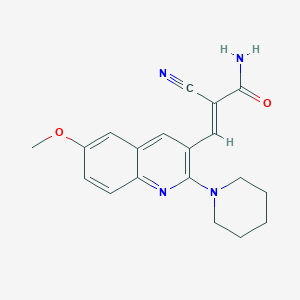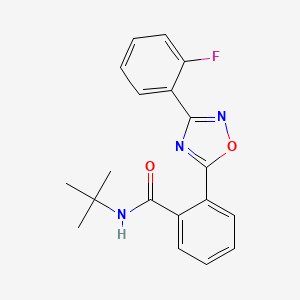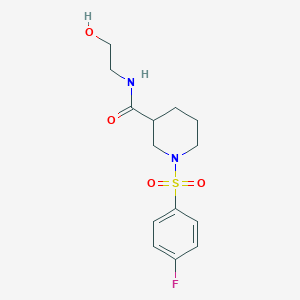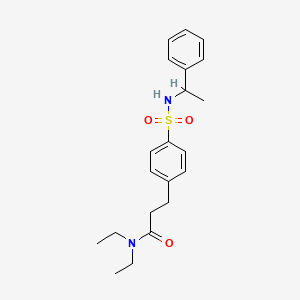
N,N-diethyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide is a chemical compound that belongs to the class of sulfonamide derivatives. It is commonly known as DPP4 inhibitor, which is used in the treatment of type 2 diabetes. This compound inhibits the dipeptidyl peptidase-4 (DPP4) enzyme, which is responsible for the degradation of incretin hormones. Incretin hormones play a crucial role in regulating glucose homeostasis by stimulating insulin secretion and suppressing glucagon secretion. Therefore, the inhibition of DPP4 by this compound leads to increased insulin secretion and decreased glucagon secretion, resulting in improved glycemic control.
Mecanismo De Acción
The mechanism of action of N,N-diethyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide involves the inhibition of the N,N-diethyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide enzyme. N,N-diethyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide is responsible for the degradation of incretin hormones, which play a crucial role in regulating glucose homeostasis. Inhibition of N,N-diethyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide leads to increased insulin secretion and decreased glucagon secretion, resulting in improved glycemic control.
Biochemical and Physiological Effects:
N,N-diethyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide has been shown to have several biochemical and physiological effects. It increases insulin secretion and decreases glucagon secretion, which results in improved glycemic control. Additionally, it has been shown to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N,N-diethyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide in lab experiments is its specificity for the N,N-diethyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide enzyme. This compound selectively inhibits N,N-diethyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide without affecting other enzymes, which makes it a valuable tool for studying the role of N,N-diethyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide in glucose homeostasis. However, one of the limitations of using this compound is its potential toxicity at high concentrations. Therefore, it is important to use appropriate concentrations in lab experiments.
Direcciones Futuras
There are several future directions for the research on N,N-diethyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide. One of the areas of research is the development of more potent and selective N,N-diethyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide inhibitors for the treatment of type 2 diabetes. Additionally, there is a need for further investigation into the anti-inflammatory and neuroprotective effects of this compound. Furthermore, the potential use of this compound in the treatment of other diseases, such as cancer and Alzheimer's disease, is an area of interest for future research.
Métodos De Síntesis
The synthesis of N,N-diethyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide involves the reaction of 4-(N-(1-phenylethyl)sulfamoyl)benzeneboronic acid with N,N-diethyl-3-bromopropionamide in the presence of a palladium catalyst. The reaction is carried out under mild conditions and yields the desired compound in good yield and purity.
Aplicaciones Científicas De Investigación
N,N-diethyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. It has been shown to improve glycemic control by increasing insulin secretion and decreasing glucagon secretion. Additionally, this compound has been investigated for its potential anti-inflammatory and neuroprotective effects.
Propiedades
IUPAC Name |
N,N-diethyl-3-[4-(1-phenylethylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-4-23(5-2)21(24)16-13-18-11-14-20(15-12-18)27(25,26)22-17(3)19-9-7-6-8-10-19/h6-12,14-15,17,22H,4-5,13,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRNYIKEGGHUJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CCC1=CC=C(C=C1)S(=O)(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-3-{4-[(1-phenylethyl)sulfamoyl]phenyl}propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

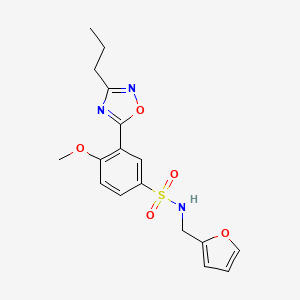
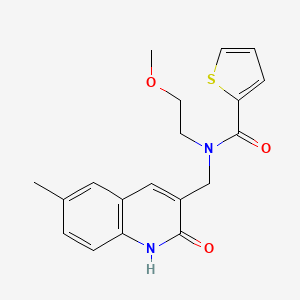
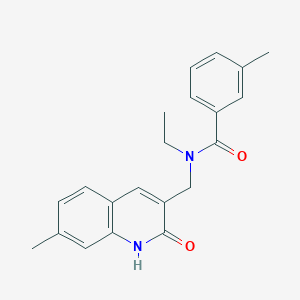
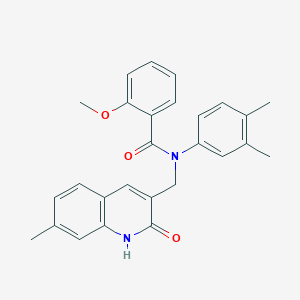
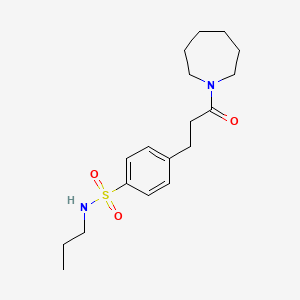
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7718458.png)
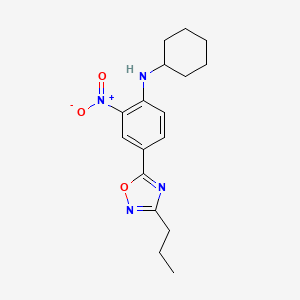
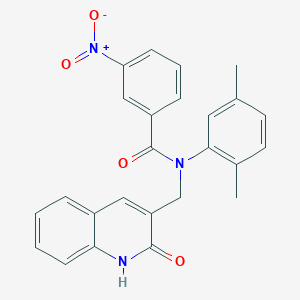
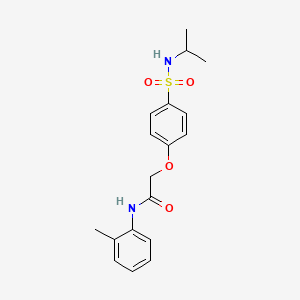
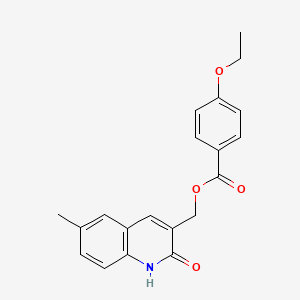
![2,2-diphenyl-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7718511.png)
